molecular formula C21H25N3O2 B3540571 2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide

2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide

Cat. No.: B3540571
M. Wt: 351.4 g/mol
InChI Key: QXTULEWFBKRVKZ-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is a complex organic compound with the molecular formula C21H25N3O2 and a molecular weight of 351.44 g/mol . This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for yield and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, particularly in the context of its piperazine moiety.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, which could suggest potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is unique due to its specific combination of functional groups and the presence of the piperazine ring, which is less common in other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16(2)20(25)22-18-8-6-7-17(15-18)21(26)24-13-11-23(12-14-24)19-9-4-3-5-10-19/h3-10,15-16H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTULEWFBKRVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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